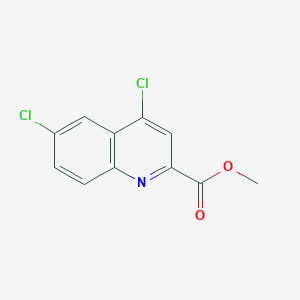![molecular formula C13H14N2O2 B1460993 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one CAS No. 1094382-05-4](/img/structure/B1460993.png)
1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one
Overview
Description
“1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
Imidazole-based molecules, including derivatives similar to 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one, have been studied for their corrosion inhibition properties. Research has shown that these compounds can effectively inhibit the corrosion of carbon steel in acidic media. The inhibition efficiency is related to the molecule's global hardness and solvation energy, with softer molecules (or those with a lower charge/radius ratio considering HSAB theory) demonstrating higher anticorrosion efficiency. This highlights the significance of molecule polarity in the corrosion inhibition process (Costa et al., 2021).
Thermochemical Properties
The study of 1-(R-phenyl)-1H-imidazoles, which are structurally related to this compound, has provided insights into their versatile biological activities and tunable physicochemical properties. The measurement of vapor pressures and the derivation of standard enthalpies of vaporization for these compounds enable the assessment of their physicochemical characteristics and potential applications in various fields (Emel’yanenko et al., 2017).
Donor-Acceptor Capacities
Research on imidazole-based compounds, including those with structures akin to this compound, has explored their donor-acceptor capacities. Studies have shown that the electron density push/pull on the imidazole ring by substituents can significantly influence the N-base electron donor capacity. This understanding is crucial for applications in materials science and molecular electronics, where donor-acceptor interactions play a pivotal role (Eseola et al., 2012).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to potent in vitro antifungal activity against various Candida species. This highlights their potential as leads for the development of new antifungal agents (Massa et al., 1992).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the biological activity and the target of this compound.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their biological activity . The downstream effects would depend on the specific pathways affected by this compound.
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level depending on their biological activity .
properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)11-3-5-12(6-4-11)17-9-13-14-7-8-15(13)2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBMCFOFMDJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



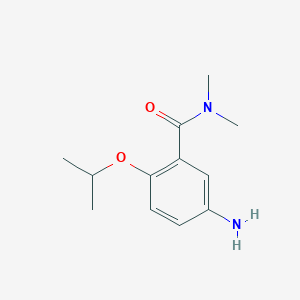
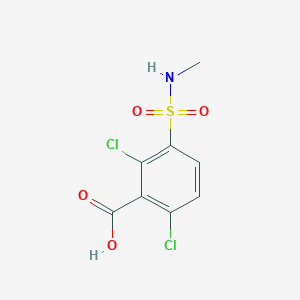


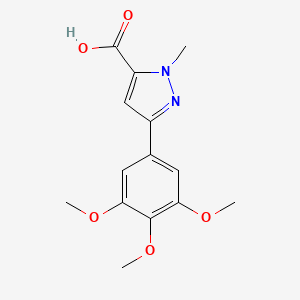

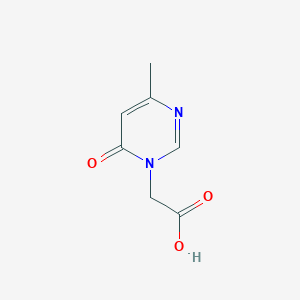
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

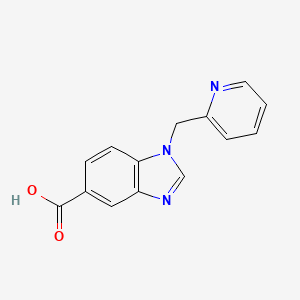
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
